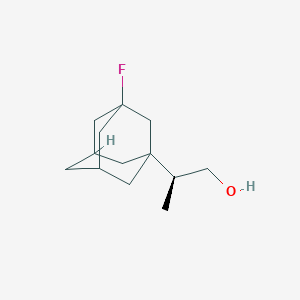

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol

Description

(2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a chiral secondary alcohol featuring a fluorinated adamantane moiety. The adamantyl group, a diamondoid hydrocarbon, imparts high rigidity and lipophilicity, which can enhance metabolic stability and membrane permeability in pharmaceutical contexts . The stereochemistry at the C2 position (S-configuration) is critical for enantioselective activity, as seen in analogous compounds like Flurbiprofen derivatives .

Properties

IUPAC Name |

(2S)-2-(3-fluoro-1-adamantyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZBZLAUCQZGNP-HIVKSXORSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C12CC3CC(C1)CC(C3)(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C12CC3CC(C1)CC(C3)(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Fluorinated Biphenyl Propanol Derivatives

(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propan-1-ol ():

- Structure : Features a fluorinated biphenyl group instead of adamantane. The fluorine is at the ortho position relative to the biphenyl linkage.

- Synthesis : Prepared via enantioselective routes starting from 4-bromo-2-fluorobiphenyl, involving Grignard reactions and stereochemical resolution .

- Physicochemical Properties :

| Parameter | (2S)-2-(3-Fluoro-1-adamantyl)propan-1-ol | (2S)-2-(2-Fluoro-biphenyl-4-yl)propan-1-ol |

|---|---|---|

| Core Structure | Adamantane | Biphenyl |

| Fluorine Position | 3-position (adamantane) | 2-position (biphenyl) |

| Molecular Weight | ~238.3 g/mol (estimated) | 244.27 g/mol |

| Stereochemical Complexity | High (adamantane rigidity) | Moderate (flexible biphenyl) |

Amino-Propanol Derivatives with Aromatic Substituents

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL ():

- Structure: Combines a chloro-fluorophenyl group with an amino-propanol backbone.

- Applications: Potential use in chiral catalysis or as a building block for bioactive molecules.

- Molecular Weight: 215.64 g/mol (C₉H₁₁ClFNO) .

(2S)-2-(6-Methoxy-2-naphthyl)propan-1-ol ():

- Structure : Naphthyl group replaces adamantane, with a methoxy substituent.

- Physicochemical Properties :

- Molecular Weight : 216.28 g/mol (C₁₄H₁₆O₂).

- SMILES : OCC@HC1=CC2=C(C=C1)C=C(C=C2)OC .

Halogenated Propanol Derivatives

(2S)-2-(4-Chlorophenoxy)propan-1-ol ():

- Structure: Chlorophenoxy group attached to propanol.

- Molecular Weight : 186.64 g/mol (C₉H₁₁ClO₂) .

- Key Difference: Lacks fluorine but shares the propanol backbone, highlighting how halogen type (Cl vs. F) affects polarity and reactivity.

Key Structural and Functional Insights

- Adamantane vs. Fluorine’s position (adamantane vs. aromatic ring) modulates electron-withdrawing effects, altering acidity of the hydroxyl group and hydrogen-bonding capacity .

Stereochemical Impact :

- The S-configuration in all compared compounds underscores the importance of enantiopurity in biological activity, as seen in Flurbiprofen’s COX-2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.